molecular formula C8H6N4O2S B1384515 8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione CAS No. 1311314-60-9

8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione

Cat. No.: B1384515
CAS No.: 1311314-60-9
M. Wt: 222.23 g/mol
InChI Key: KVUKFMLHDLSLSM-UHFFFAOYSA-N
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Description

8λ⁶-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,10,12-pentaene-8,8-dione (hereafter referred to by its systematic name) is a heterocyclic compound characterized by a fused tricyclic framework containing sulfur (thia), four nitrogen atoms (tetraaza), and two ketone groups (dione). Its molecular formula is C₉H₆N₄O₄S, with a molecular weight of 266.23 g/mol . This compound is primarily utilized as a chemical synthesis intermediate and pharmaceutical impurity reference standard in industrial and research settings. Its structural complexity arises from the tricyclo[7.4.0.0²,⁶] system, which combines a seven-membered ring fused with two smaller rings, creating a rigid, planar geometry conducive to π-π stacking interactions .

Key physical properties include:

  • Melting point: 285–290°C (decomposition)
  • Density: 1.75 g/cm³
  • Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Safety protocols emphasize avoiding inhalation, skin contact, and ingestion, with mandatory use of PPE (gloves, goggles, respirators) during handling .

Properties

IUPAC Name

4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-15(14)7-4-2-1-3-6(7)12-8(11-15)9-5-10-12/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUKFMLHDLSLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC=N3)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-60-9
Record name 8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
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Biological Activity

The compound 8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione (CAS Number: 1311316-61-6) is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C9H6N4O4SC_9H_6N_4O_4S with a molecular weight of 266.24 g/mol. The structure features a tricyclic arrangement with multiple nitrogen atoms contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC9H6N4O4S
Molecular Weight266.24 g/mol
CAS Number1311316-61-6

Anticancer Activity

Research has indicated that derivatives of thiazole and related compounds exhibit significant anticancer activity. In particular, studies have shown that certain thiazoline derivatives can induce apoptosis in cancer cells and inhibit DNA synthesis.

  • Cytotoxicity Studies : The cytotoxic effects of 8$l^{6}-Thia derivatives were evaluated using various cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The compounds demonstrated varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range.
  • Mechanism of Action : The proposed mechanism for the anticancer activity includes the induction of apoptosis and inhibition of cell proliferation through DNA synthesis interference.

Anticholinesterase Activity

In addition to anticancer properties, some studies have explored the anticholinesterase activity of related thiazoline compounds. For instance, certain derivatives showed significant inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

Study 1: Evaluation of Anticancer Potency

A study evaluated the anticancer potency of synthesized thiazoline derivatives against MCF-7 and A549 cell lines. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity:

CompoundIC50 (MCF-7)IC50 (A549)Selectivity Index (SI)
Compound 4a>1000 µM157.6 ± 14.8 µM0.2
Compound 4e91.4 ± 9.8 µM707.9 ± 83.3 µM10.9
Compound 4g483.0 ± 31.2 µM28.6 ± 4.1 µM7.8

This table highlights the varying effectiveness of different compounds in inhibiting cancer cell growth.

Study 2: Anticholinesterase Activity

Another study focused on the anticholinesterase activity of synthesized compounds derived from thiazole structures:

CompoundAChE Inhibition (%)
Compound A49.92%
Compound B60%

These findings suggest that certain modifications can enhance the inhibitory effect on AChE, indicating potential therapeutic applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a sulfur-containing heterocycle and multiple nitrogen atoms. Below, it is compared to three analogous compounds:

Spiro[4.5]decane Derivatives ()

Synthesized via reactions involving 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl amines, these derivatives share a spirocyclic core but differ in substituents and functional groups:

Property Target Compound (This Work) 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Core Structure Tricyclo[7.4.0.0²,⁶] trideca-pentaene Spiro[4.5]decane
Functional Groups Thia, tetraaza, dione Oxa, benzothiazol, dimethylamino-phenyl
Applications Pharmaceutical intermediate Organic synthesis (amide precursors)
Synthetic Route Not explicitly described Condensation with pyrrolidine derivatives

These spiro compounds exhibit enhanced solubility due to polar substituents (e.g., hydroxyl or dimethylamino groups) but lack the sulfur-mediated electronic effects seen in the target compound .

Balovaptan ()

Balovaptan (IUPAC: 12-chloro-8-methyl-3-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),3,5,10,12-pentaene) is a clinically studied vasopressin receptor antagonist for autism spectrum disorder (ASD).

Property Target Compound (This Work) Balovaptan
Core Structure Tricyclo[7.4.0.0²,⁶] trideca-pentaene Tricyclo[8.4.0.0²,⁶] tetradeca-pentaene
Substituents None (basic framework) Chloro, methyl, pyridin-2-yloxy-cyclohexyl
Molecular Weight 266.23 g/mol 409.17 g/mol
Bioactivity None reported Vasopressin V₁a receptor antagonism (IC₅₀: 2–10 nM)

Balovaptan’s larger ring system and hydrophobic substituents enhance blood-brain barrier penetration , a critical feature absent in the target compound .

8,8-Dioxo-8λ⁶-Thia Derivatives ()

A closely related analog, 8,8-dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid (CAS: 1311316-61-6), differs by a carboxylic acid substituent at position 4:

Property Target Compound (This Work) Carboxylic Acid Analog
Molecular Formula C₉H₆N₄O₄S C₉H₆N₄O₄S (identical)
Functional Groups Dione only Dione + carboxylic acid
Applications Industrial intermediate Pharmaceutical impurity standard

Key Research Findings and Implications

  • Electronic Effects : The sulfur atom in the target compound’s thia group contributes to electron-deficient aromatic systems , influencing reactivity in cross-coupling reactions compared to nitrogen-rich analogs .
  • Thermal Stability : The tricyclic framework exhibits superior thermal stability (decomposition >285°C) relative to spiro derivatives (decomposition ~250°C) .
  • Pharmacological Potential: While Balovaptan demonstrates CNS activity, the target compound’s lack of hydrophobic substituents limits bioavailability, highlighting the need for structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione
Reactant of Route 2
8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione

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